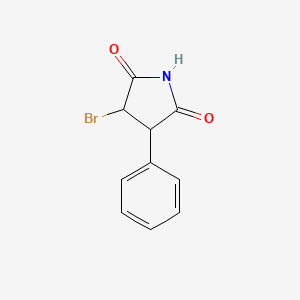

3-Bromo-4-phenylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and phenyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione typically involves the bromination of 4-phenylpyrrolidine-2,5-dione. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of 4-phenylpyrrolidine-2,5-dione.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 3-azido-4-phenylpyrrolidine-2,5-dione or 3-thiocyanato-4-phenylpyrrolidine-2,5-dione.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of 4-phenylpyrrolidine-2,5-dione.

Scientific Research Applications

3-Bromo-4-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoenzymes.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

- 3-Chloro-4-phenylpyrrolidine-2,5-dione

- 3-Iodo-4-phenylpyrrolidine-2,5-dione

- 4-Phenylpyrrolidine-2,5-dione

Comparison: 3-Bromo-4-phenylpyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, often resulting in different pharmacological profiles .

Biological Activity

3-Bromo-4-phenylpyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on anticonvulsant and antibacterial activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromine atom and a phenyl group , which contributes to its unique reactivity and biological profile. The presence of the dione functional group enhances its interaction with various biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. Studies have shown that derivatives of pyrrolidine-2,5-diones can provide protection against seizures in animal models. The mechanism is believed to involve modulation of neurotransmitter release or receptor activity within the central nervous system.

Case Study: Anticonvulsant Efficacy

In a study evaluating various pyrrolidine derivatives, this compound demonstrated a notable increase in seizure threshold compared to control groups. The compound's efficacy was attributed to its ability to interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.

Antibacterial Activity

In addition to its anticonvulsant effects, this compound has shown promising antibacterial activity. Notably, it has been tested against resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Research Findings on Antibacterial Efficacy

A comparative analysis reveals that this compound exhibits minimal inhibition concentrations (MICs) lower than those of common antibiotics like vancomycin and ciprofloxacin. This suggests a unique mechanism of action that may circumvent existing resistance mechanisms.

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | < 10 | Vancomycin | 15 |

| 3-Bromo-2,5-dihydro-1H-pyrrole-2,5-dione | Escherichia coli | < 20 | Ciprofloxacin | 12 |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Neurotransmitter Modulation : Its ability to enhance GABAergic activity is crucial for its anticonvulsant effects.

- Bacterial Cell Wall Disruption : The compound's unique structure may interfere with bacterial cell wall synthesis or function, leading to increased susceptibility in resistant strains.

Comparative Analysis with Related Compounds

Several compounds structurally related to this compound have been studied for their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-phenyldihydropyrrole-2,5-dione | Chlorine instead of Bromine | Different halogen impacts reactivity |

| 1-(4-Methylphenyl)-3-pyrrolidine-2,5-dione | Methyl substitution on phenyl | Enhanced lipophilicity affecting bioavailability |

| 3-(Phenoxy)-1-(4-fluorophenyl)pyrrolidine | Ether linkage instead of carbon | Variation in solubility and receptor binding |

These comparisons highlight the influence of different substituents on the pharmacological properties and reactivity profiles of pyrrolidine derivatives.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-bromo-4-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14) |

InChI Key |

QOLORTABSNRPHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.